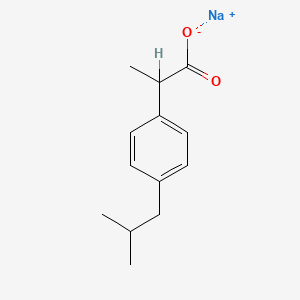
Ibuprofen sodium
Cat. No. B1238191
Key on ui cas rn:
31121-93-4
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987094
Procedure details


A portion of the enol-acetate solution (V) from A above, (55.41 g. representing 49.3 mmole of enol-acetate) was placed in a 250 ml. 1 necked flask and stirred magnetically while 10 ml. of saturated sodium chloride solution and 16.0 g. of 50 percent sodium hydroxide (200 meq.) were added. The mixture was stirred and allowed to cool to 25° C. and the ammonium persulfate [(NH4)2S2O8 ] (12.5 g.; 55 meq.) in 16 ml. of water were added over 10 minutes. After stirring overnight, 10 ml. of diglyme was added and the pH was adjusted from 9 to 13. The mixture was slowly cooled to 0° C. with seeding with crystals of 2-(4'-isobutylphenyl)propionic acid, sodium salt and held at 0° C. for 3 hours to form solid sodium 2-(4'-isobutylphenyl)propionate (VI) as a crystalline precipitate.
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
enol-acetate
Quantity
49.3 mmol
Type
reactant
Reaction Step Two



Name
ammonium persulfate
Quantity
12.5 g
Type
reactant
Reaction Step Five





Name
sodium 2-(4'-isobutylphenyl)propionate
Identifiers


|
REACTION_CXSMILES
|
C(OC(=C(C1C=CC(CC(C)C)=CC=1)C)C#N)(=O)C.[Cl-].[Na+:21].[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH2:36]([C:40]1[CH:45]=[CH:44][C:43]([CH:46]([CH3:50])[C:47]([OH:49])=[O:48])=[CH:42][CH:41]=1)[CH:37]([CH3:39])[CH3:38].[Na]>COCCOCCOC.O>[CH2:36]([C:40]1[CH:41]=[CH:42][C:43]([CH:46]([CH3:50])[C:47]([O-:49])=[O:48])=[CH:44][CH:45]=1)[CH:37]([CH3:39])[CH3:38].[Na+:21] |f:1.2,3.4,5.6.7,12.13,^1:50|
|
Inputs


Step One
|
Name
|
enol-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C#N)=C(C)C1=CC=C(C=C1)CC(C)C
|
Step Two
[Compound]
|
Name
|
enol-acetate
|
|
Quantity
|
49.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
ammonium persulfate
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOCCOC
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
1 necked flask and stirred magnetically while 10 ml
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was slowly cooled to 0° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
sodium 2-(4'-isobutylphenyl)propionate
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)[O-])C.[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
